1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H17BrFN3O and its molecular weight is 414.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a member of the dihydropyrrolo[1,2-a]pyrazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H15BrFN3O
- Molecular Weight : 368.23 g/mol
The structure features a dihydropyrrolo framework substituted with a bromophenyl and a fluorophenyl group, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds within this class exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Some studies suggest that modifications in the dihydropyrrolo structure can enhance anticancer efficacy.
- Enzyme Inhibition : There is potential for inhibition of enzymes such as monoamine oxidase (MAO), which is significant in neurodegenerative diseases.
Antimicrobial Activity
A study focusing on related dihydropyridine derivatives indicated significant antimicrobial effects. For instance, compounds with similar structural motifs demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4.0 µg/mL . This suggests that the compound may also possess similar properties.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of related compounds. For example, derivatives of dihydropyrrolo[1,2-a]pyrazines have been tested against various cancer cell lines, showing IC50 values in the low micromolar range. The presence of halogen substituents like bromine and fluorine often correlates with increased potency due to enhanced lipophilicity and improved interaction with biological targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Bromophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Fluorophenyl Group : Known to increase metabolic stability and bioavailability.
- Dihydropyrrolo Core : Essential for maintaining the structural integrity necessary for biological activity.
Case Studies
Several studies have investigated related compounds:
- Antitubercular Activity : A derivative similar to our compound was synthesized and showed significant inhibition against Mycobacterium tuberculosis, indicating that structural modifications can lead to enhanced efficacy against resistant strains .
- MAO Inhibition : Compounds with similar frameworks were evaluated for MAO-B inhibitory activity using molecular docking simulations. Results indicated that certain substitutions could lead to selectivity and potency in inhibiting MAO-B, thereby suggesting potential applications in treating neurodegenerative disorders .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O/c21-15-9-7-14(8-10-15)19-18-6-3-11-24(18)12-13-25(19)20(26)23-17-5-2-1-4-16(17)22/h1-11,19H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJJMZXVGONUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.